Technical Guide: Synthesis of 4-(Benzyloxy)-2-(trifluoromethyl)benzoic Acid
Technical Guide: Synthesis of 4-(Benzyloxy)-2-(trifluoromethyl)benzoic Acid
[1]
Executive Summary
Target Molecule: 4-(Benzyloxy)-2-(trifluoromethyl)benzoic acid CAS Registry Number: 790695-23-7 Molecular Formula: C₁₅H₁₁F₃O₃ Molecular Weight: 296.24 g/mol [1]
This technical guide details the robust synthesis of 4-(benzyloxy)-2-(trifluoromethyl)benzoic acid, a critical scaffold in the development of RORγt modulators, IDO1 inhibitors, and other anti-inflammatory pharmacophores.[1] The presence of the ortho-trifluoromethyl group introduces steric and electronic effects that enhance metabolic stability, while the para-benzyloxy motif serves as a versatile hydrophobic handle or a precursor for further functionalization via deprotection.[1]
The guide prioritizes a scalable, high-yield Nucleophilic Aromatic Substitution (SNAr) pathway starting from commercially available 4-fluoro-2-(trifluoromethyl)benzoic acid.[1] This route is preferred over direct O-alkylation of the phenol derivative due to the wider availability and lower cost of the fluoro-precursor.[1]
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary pathways. The SNAr Pathway (Route A) is selected as the primary industrial method due to the high reactivity of the fluorine atom activated by the electron-withdrawing trifluoromethyl (-CF₃) and carboxyl (-COOH/COOR) groups.[1]
Figure 1: Retrosynthetic disconnection showing the primary SNAr route (solid lines) and alternative O-alkylation route (dashed lines).
Primary Synthesis Pathway: SNAr Strategy
This protocol utilizes a three-step sequence: Esterification
Step 1: Esterification of 4-Fluoro-2-(trifluoromethyl)benzoic acid
Objective: Protect the carboxylic acid to prevent side reactions and enhance the electrophilicity of the aromatic ring.[1]
-
Reagents: 4-Fluoro-2-(trifluoromethyl)benzoic acid (1.0 eq), Methanol (Solvent/Reagent), H₂SO₄ (cat.).[1]
Protocol:
-
Charge a round-bottom flask with 4-fluoro-2-(trifluoromethyl)benzoic acid (10.0 g, 48.0 mmol) and anhydrous methanol (100 mL).
-
Slowly add concentrated H₂SO₄ (1.0 mL) dropwise at room temperature.
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Heat the mixture to reflux (65°C) and stir for 6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][3][4]
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Dilute residue with EtOAc (100 mL) and wash with sat.[1] NaHCO₃ (2 x 50 mL) and brine (50 mL).
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Dry over Na₂SO₄, filter, and concentrate to yield Methyl 4-fluoro-2-(trifluoromethyl)benzoate as a pale yellow oil.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: Install the benzyloxy group via displacement of the activated fluoride.[1]
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Reagents: Methyl 4-fluoro-2-(trifluoromethyl)benzoate (1.0 eq), Benzyl Alcohol (1.1 eq), Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.2 eq).[1]
-
Solvent: DMF or THF (Dry).[1]
-
Conditions: 0°C to RT (for NaH) or 0°C to 60°C (for KOtBu).
Protocol:
-
Preparation of Alkoxide: In a dry flask under N₂, suspend NaH (60% dispersion, 2.3 g, 57.6 mmol) in anhydrous DMF (50 mL) and cool to 0°C.
-
Add Benzyl Alcohol (5.7 g, 52.8 mmol) dropwise over 15 minutes. Stir at 0°C for 30 mins until H₂ evolution ceases.
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Addition of Electrophile: Dissolve Methyl 4-fluoro-2-(trifluoromethyl)benzoate (10.6 g, 48.0 mmol) in DMF (20 mL) and add dropwise to the alkoxide solution at 0°C.
-
Allow the reaction to warm to room temperature. If reaction is sluggish (monitored by HPLC), heat to 50–60°C for 2 hours.
-
Quench: Cool to 0°C and carefully quench with water (100 mL).
-
Extraction: Extract with EtOAc (3 x 75 mL). Wash combined organics with water (3 x 50 mL) to remove DMF, then brine.
-
Dry (Na₂SO₄), concentrate, and purify via silica gel chromatography (Hexane:EtOAc 9:1) to yield Methyl 4-(benzyloxy)-2-(trifluoromethyl)benzoate .[1]
-
Yield Expectation: 85–92%[1]
-
Step 3: Ester Hydrolysis
Objective: Reveal the free carboxylic acid.[1]
-
Reagents: Methyl 4-(benzyloxy)-2-(trifluoromethyl)benzoate (1.0 eq), LiOH·H₂O (3.0 eq).
-
Solvent: THF:Water:MeOH (3:1:1).[1]
-
Conditions: RT, 4 hours.
Protocol:
-
Dissolve the intermediate ester (12.0 g, 38.7 mmol) in THF (60 mL) and MeOH (20 mL).
-
Add a solution of LiOH[1]·H₂O (4.87 g, 116 mmol) in water (20 mL).
-
Stir vigorously at room temperature for 4 hours.
-
Concentrate to remove THF/MeOH.[1]
-
Acidify the aqueous residue with 1N HCl to pH ~2.[1] A white precipitate will form.[1]
-
Filter the solid, wash with water, and dry in a vacuum oven at 45°C.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water.[1]
Process Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis of CAS 790695-23-7.
Analytical Characterization Data
The following data should be used to validate the identity of the synthesized material.
| Technique | Parameter | Expected Signal / Observation |
| ¹H NMR | Solvent: DMSO-d₆ | δ 13.2 (br s, 1H, -COOH), 7.85 (d, 1H, Ar-H), 7.30-7.50 (m, 6H, Bn-Ar + Ar-H), 7.25 (dd, 1H, Ar-H), 5.25 (s, 2H, -OCH₂Ph).[1] |
| ¹⁹F NMR | Solvent: DMSO-d₆ | δ -58.5 to -60.0 (s, 3F, -CF₃).[1] Single peak confirms no fluorine regioisomers.[1] |
| HPLC | Column: C18 | Purity > 98% (Area %).[1] Retention time shifts significantly from ester intermediate.[1] |
| MS (ESI) | Mode: Negative | [M-H]⁻ = 295.1 . |
Alternative Pathway & Optimization Notes
Alternative: O-Alkylation of 4-Hydroxy-2-(trifluoromethyl)benzoic acid
If 4-hydroxy-2-(trifluoromethyl)benzoic acid (CAS 320-32-1) is available, a direct alkylation can be performed:
-
Reagents: 4-hydroxy-2-(trifluoromethyl)benzoic acid, Benzyl Bromide (2.2 eq), K₂CO₃ (2.5 eq), Acetone or DMF.[1]
-
Mechanism: Formation of the bis-benzyl derivative (ester + ether) followed by selective hydrolysis of the ester.[1]
-
Pros/Cons: Fewer steps but starting material is significantly more expensive than the fluoro-analog.[1]
Troubleshooting & Optimization
-
Regioselectivity: The SNAr reaction is highly regioselective for the 4-position due to the para-relationship with the activating ester group.[1] The 2-CF₃ group sterically hinders attack at the 2-position (if F were present there) and inductively activates the 4-position.[1]
-
Water Content: Strictly anhydrous conditions are required for Step 2 (SNAr) to prevent hydrolysis of the ester back to the acid or formation of hydroxylation byproducts.[1]
-
Safety: NaH generates hydrogen gas; ensure adequate venting.[1]
References
-
ChemicalBook. (n.d.).[1] 4-(Trifluoromethyl)benzoic acid synthesis and derivatives. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 4-(Benzyloxy)-2-(trifluoromethyl)benzoic acid Product Page.[1] Retrieved from [1]
-
National Institutes of Health (NIH). (2015).[1] Leveraging Trifluoromethylated Benzyl Groups toward Highly Selective Glycosylation. (Discusses reactivity of CF3-benzyl groups). Retrieved from
-
Google Patents. (2019).[1] Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile (EP3696165A1).[1] (Describes analogous SNAr conditions on CF3-activated rings). Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 3. biomedres.us [biomedres.us]
- 4. rsc.org [rsc.org]
- 5. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
